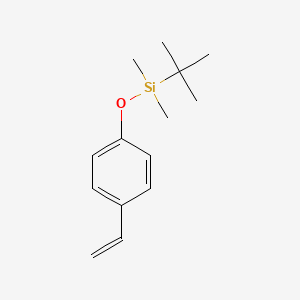

p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Description

BenchChem offers high-quality p-(t-BUTYLDIMETHYLSILOXY)STYRENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(t-BUTYLDIMETHYLSILOXY)STYRENE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPBMCKCBQURHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84516-63-2 | |

| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60451332 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-81-5 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-(t-BUTYLDIMETHYLSILOXY)STYRENE chemical properties.

An In-depth Technical Guide to p-(tert-Butyldimethylsiloxy)styrene: Properties, Reactivity, and Applications

Executive Summary

p-(tert-Butyldimethylsiloxy)styrene (TBDMS-Styrene) is a versatile silyl-protected monomer that serves as a critical building block in advanced polymer synthesis and materials science. By masking the reactive hydroxyl group of 4-hydroxystyrene, the tert-butyldimethylsilyl (TBDMS) ether enables precise control over polymerization processes, particularly living anionic polymerization, while imparting unique properties such as enhanced thermal stability and hydrophobicity.[1] The true value of TBDMS-Styrene lies in its function as a latent phenol. Following polymerization, the silyl protecting group can be quantitatively removed under mild conditions to yield poly(4-hydroxystyrene), a foundational polymer in photoresist technology and other high-performance applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of TBDMS-Styrene for researchers and professionals in chemical synthesis and drug development.

Nomenclature and Core Chemical Identifiers

Correctly identifying a chemical compound is foundational to any scientific endeavor. TBDMS-Styrene is known by several synonyms, and its core identifiers are cataloged across multiple chemical databases.

-

Common Name : p-(t-Butyldimethylsiloxy)styrene; 4-(tert-Butyldimethylsilyloxy)styrene

-

IUPAC Name : tert-butyl-(4-ethenylphenoxy)-dimethylsilane[2][3]

-

Synonyms : Tert-Butyl(4-Ethenylphenoxy)Dimethylsilane, p-(tert-Butyldimethylsilyloxy)styrene, TBDMS-Styrene[1][3]

Physicochemical Properties

The physical properties of TBDMS-Styrene dictate its handling, purification, and reaction conditions. It is a combustible liquid with low volatility, which is advantageous for many industrial formulations.[1][5]

| Property | Value | Source(s) |

| Appearance | Clear, straw-colored liquid | [1][5][6] |

| Boiling Point | 80 °C @ 0.075 mmHg | [2][4][5] |

| Density | 0.922 g/mL | [4] |

| Refractive Index (@ 20°C) | 1.5091 | [4][5] |

| Flash Point | > 65 °C | [5] |

| Vapor Pressure | < 0.1 mmHg @ 25°C | [5] |

| Solubility | Reacts with water; soluble in common organic solvents | [5] |

Synthesis and Purification Workflow

The most common laboratory synthesis of TBDMS-Styrene involves the protection of the phenolic hydroxyl group of 4-vinylphenol (also known as 4-hydroxystyrene). The choice of a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMS-Cl) is strategic; it provides robust protection during subsequent reactions while being amenable to selective cleavage.

Diagram: Synthesis of TBDMS-Styrene

Caption: General workflow for the silylation of 4-vinylphenol.

Detailed Experimental Protocol: Synthesis

-

Preparation : To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 4-vinylphenol (1.0 eq) and imidazole (2.5 eq).

-

Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids. Cool the mixture to 0°C in an ice bath.

-

Silylation : Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DMF dropwise to the stirred mixture.

-

Causality: Imidazole acts as a base to deprotonate the phenol, forming a phenoxide that is a more potent nucleophile. It also activates the silyl chloride, accelerating the reaction. Anhydrous conditions are critical to prevent hydrolysis of TBDMS-Cl.[6]

-

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation (Boiling Point: 80°C at 0.075 mmHg) to yield TBDMS-Styrene as a clear, straw-colored liquid.[4][5]

Chemical Reactivity and Core Mechanisms

The reactivity of TBDMS-Styrene is dominated by two key functionalities: the vinyl group, which readily undergoes polymerization, and the TBDMS ether, which can be cleaved to unmask the phenol.

Polymerization: Crafting Advanced Polymers

The styrene moiety of TBDMS-Styrene makes it an excellent monomer for chain-growth polymerization. Its primary utility is in living anionic polymerization, which allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[7][8][9]

-

Mechanism : Anionic polymerization is initiated by a potent nucleophile, such as an organolithium reagent (e.g., n-butyllithium), which attacks the vinyl group's double bond.[10] This creates a propagating carbanionic chain end that continues to add monomer units. The reaction proceeds without an inherent termination step, earning it the name "living polymerization".[8][10]

Diagram: Anionic Polymerization of TBDMS-Styrene```dot

Caption: Conversion to poly(4-hydroxystyrene).

Detailed Experimental Protocol: Deprotection

-

Dissolution : Dissolve poly(TBDMS-Styrene) in a suitable solvent like THF.

-

Reagent Addition : Add a solution of TBAF (1.1 eq per silyl ether unit) in THF dropwise to the polymer solution at 0°C.

-

Reaction : Allow the mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the starting polymer by GPC or NMR.

-

Precipitation : Once the reaction is complete, precipitate the product, poly(4-hydroxystyrene), by slowly pouring the reaction mixture into a large volume of a non-solvent, such as deionized water or hexane.

-

Isolation : Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent to remove silyl byproducts and excess reagent, and dry under vacuum.

Applications in Research and Industry

The unique combination of a polymerizable vinyl group and a cleavable silyl ether makes TBDMS-Styrene a valuable monomer.

-

Microelectronics : As a precursor to poly(4-hydroxystyrene), it is fundamental in the formulation of photoresists for semiconductor manufacturing. The phenolic hydroxyl groups of the final polymer provide aqueous base solubility, which is essential for the development process in photolithography.

-

Functional Polymers : The deprotected poly(4-hydroxystyrene) can be further functionalized at the hydroxyl group, allowing for the creation of a wide array of specialty polymers with tailored properties for drug delivery, membranes, or catalytic systems. [11]* Coatings and Adhesives : The siloxane character of the monomer and its polymer imparts hydrophobicity, improved flexibility, and enhanced thermal stability, making it a useful additive in high-performance coatings, sealants, and adhesives. [1]

Safety, Handling, and Storage

Proper handling of TBDMS-Styrene is crucial for laboratory safety and maintaining the integrity of the chemical.

-

Hazards : TBDMS-Styrene is a combustible liquid and causes serious eye irritation. [5][6][12]It may also be harmful if swallowed or cause skin and respiratory tract irritation. [6][12]It is harmful to aquatic life. [6]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. [5][6]* Handling : Avoid contact with eyes, skin, and clothing. [6]Ground all equipment to prevent static discharge, as vapors can form flammable mixtures with air. [5][6]Avoid exposure to heat, sparks, or open flames. [5][6]* Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5][6]For long-term stability and to prevent polymerization, it should be stored in the dark at refrigerated temperatures (0-5°C). [5][6]The material is sensitive to moisture and will react with water. [5][6]Commercial preparations may contain an inhibitor like 2,6-di-tert-butyl-p-cresol to prevent premature polymerization. [6]

References

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

Gelest, Inc. Safety Data Sheet: p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

Gelest, Inc. Safety Data Sheet (2015): p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

PubChem. 4-(Tert-butyldimethylsiloxy)styrene. [Link]

-

IChemE. Polymerisation reaction inhibition: an alternative basis of safety. [Link]

-

MDPI. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Acta Physico-Chimica Sinica. Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. [Link]

-

National Institute of Standards and Technology. Styrene - the NIST WebBook. [Link]

-

Wikipedia. Anionic addition polymerization. [Link]

-

ACS Publications. Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. [Link]

-

ResearchGate. Applications of polystyrene and its role as a base in industrial chemistry. [Link]

-

RSC Publishing. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns. [Link]

-

Gelest, Inc. Deprotection of Silyl Ethers. [Link]

-

ResearchGate. Reaction mechanism for styrene (ST) polymerization. Hydrogen atoms are omitted for clarity. [Link]

-

YouTube. Anionic and Radical Polymerizations. [Link]

-

SciSpace. Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Rutheniu. [Link]

-

Gelest, Inc. Safety Data Sheet (EU): p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

ACS Publications. Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

Neliti. STYRENE-BASED ORGANIC SUBSTANCES, CHEMISTRY OF POLYMERS AND THEIR TECHNOLOGY. [Link]

-

YouTube. Preparation & Uses Of Poly Styrene (PS ). [Link]

-

ACS Publications. The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). [Link]

-

Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

-

University of Southern Mississippi. Anionic Polymerization of Styrene. [Link]

-

Knovel. Introduction to Styrenic Polymers. [Link]

-

DergiPark. Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X - DergiPark. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. [Link]

-

RSC Publishing. Chemical reactivity and conformational properties of growing chains. Part 2.—Effect of the reaction medium on the termination kinetics in styrene + methyl methacrylate solution copolymerization. [Link]

-

Sci-Hub. Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. [Link]

-

YouTube. How Does Styrene Polymerization Work?. [Link]

-

YouTube. anionic addition polymers. [Link]

-

NISCAIR. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]

Sources

- 1. CAS 84494-81-5: p-(t-Butyldimethylsiloxy)styrene [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(Tert-butyldimethylsiloxy)styrene | C14H22OSi | CID 10998951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-(t-BUTYLDIMETHYLSILOXY)STYRENE - Gelest, Inc. [gelest.com]

- 5. gelest.com [gelest.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | MDPI [mdpi.com]

- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 9. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. pslc.ws [pslc.ws]

- 11. researchgate.net [researchgate.net]

- 12. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis of tert-butyl(4-ethenylphenoxy)dimethylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl(4-ethenylphenoxy)dimethylsilane, a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. The document details a reliable and efficient two-step synthetic route commencing from the readily available precursor, 4-(t-butyloxycarbonyloxy)styrene. The core of this guide focuses on the practical aspects of the synthesis, including detailed experimental protocols, mechanistic insights, and critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-documented procedure for the preparation of this important silyl-protected vinylphenol monomer.

Introduction: Significance and Applications

tert-butyl(4-ethenylphenoxy)dimethylsilane, also known as 4-(tert-butyldimethylsilyloxy)styrene, is a bifunctional molecule of significant interest in synthetic chemistry. The presence of a polymerizable vinyl group and a protected phenolic hydroxyl group makes it a valuable building block for the synthesis of functional polymers and complex organic molecules. The tert-butyldimethylsilyl (TBDMS or TBS) ether serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions yet can be selectively removed when desired.[1] This allows for the selective manipulation of the vinyl group, such as in polymerization reactions, without interference from the acidic phenolic proton. The resulting polymers can be deprotected to yield poly(4-vinylphenol), a material with diverse applications in photoresists, electronics, and membranes.

This guide will provide a detailed protocol for a two-step synthesis of tert-butyl(4-ethenylphenoxy)dimethylsilane, starting with the deprotection of 4-(t-butyloxycarbonyloxy)styrene to afford 4-vinylphenol, followed by the silylation of the phenolic hydroxyl group.

Overall Synthesis Workflow

The synthesis of tert-butyl(4-ethenylphenoxy)dimethylsilane is accomplished via a two-step process. The first step involves the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group from 4-(t-butyloxycarbonyloxy)styrene to yield the key intermediate, 4-vinylphenol. The second step is the protection of the phenolic hydroxyl group of 4-vinylphenol as a tert-butyldimethylsilyl (TBDMS) ether.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 4-Vinylphenol

The initial step in the synthesis is the generation of 4-vinylphenol from a commercially available protected precursor, 4-(t-butyloxycarbonyloxy)styrene. This is achieved through a base-catalyzed hydrolysis of the carbonate group.

Experimental Protocol

Reaction Scheme:

Caption: Deprotection of 4-(t-butyloxycarbonyloxy)styrene.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(t-butyloxycarbonyloxy)styrene | C₁₃H₁₆O₃ | 220.26 | 110 g | 0.50 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 140 g | 2.5 |

| Water | H₂O | 18.02 | 250 mL | - |

| Methanol | CH₃OH | 32.04 | 250 mL | - |

| Tetramethylammonium Hydroxide (TMAH) | (CH₃)₄NOH | 91.15 | 10 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 250 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | As needed | - |

Procedure:

-

In a 2 L Erlenmeyer flask, dissolve 140 g (2.5 mol) of potassium hydroxide in 250 mL of water.

-

To the potassium hydroxide solution, add 250 mL of methanol and 10 mL of tetramethylammonium hydroxide.

-

Add 110 g (0.50 mol) of 4-(t-butyloxycarbonyloxy)styrene to the basic solution.

-

Heat the mixture to boiling. After 5-8 minutes, the mixture should become a clear yellow solution.[2]

-

Cool the reaction mixture by adding 500 mL of a 1:1 ice-water mixture.

-

Wash the cooled mixture with 250 mL of dichloromethane and then with 250 mL of diethyl ether to remove any unreacted starting material and non-polar impurities.[2]

-

Carefully reduce the pH of the aqueous solution to 11-12 by the addition of small pieces of dry ice. This will precipitate the 4-vinylphenol as a cream-colored solid.[2]

-

Collect the precipitated 4-vinylphenol by filtration and wash with cold water.

-

Dry the product under vacuum to obtain pure 4-vinylphenol.

Mechanistic Insights and Causality

The deprotection of the Boc group is a saponification reaction. The hydroxide ions from the potassium hydroxide act as a nucleophile, attacking the carbonyl carbon of the carbonate. This leads to the formation of an unstable tetrahedral intermediate which then collapses, releasing the phenoxide and tert-butoxycarbonate. The latter is unstable and decomposes to isobutylene and carbon dioxide. The addition of dry ice (solid CO₂) serves to neutralize the excess base and protonate the phenoxide to the desired phenol. It is crucial to control the pH during this step to ensure complete precipitation of the product without re-dissolving it in a highly acidic medium.

Step 2: Synthesis of tert-butyl(4-ethenylphenoxy)dimethylsilane

The second and final step is the protection of the phenolic hydroxyl group of 4-vinylphenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically carried out in the presence of a base, such as imidazole, which acts as a catalyst and an acid scavenger.[3]

Experimental Protocol

Reaction Scheme:

Sources

Introduction: The Strategic Importance of a Protected Monomer

An In-depth Technical Guide to p-(t-BUTYLDIMETHYLSILOXY)STYRENE (CAS: 84494-81-5) for Advanced Polymer Synthesis in Research and Drug Development

p-(t-BUTYLDIMETHYLSILOXY)STYRENE, also known as 4-(tert-butyldimethylsilyloxy)styrene or TBDMSS, is a pivotal monomer in the field of polymer chemistry.[1] While seemingly a niche styrenic derivative, its true value lies in its role as a protected precursor to poly(4-hydroxystyrene) (PHS). The introduction of the bulky tert-butyldimethylsilyl (TBDMS) ether protecting group onto the phenolic hydroxyl of 4-hydroxystyrene accomplishes two critical objectives:

-

Enabling Controlled Polymerization: The acidic proton of the hydroxyl group in 4-hydroxystyrene is incompatible with many controlled polymerization techniques, particularly living anionic polymerization. The TBDMS group masks this reactivity, allowing for the synthesis of well-defined polymers with precise control over molecular weight and narrow molecular weight distributions (polydispersity).[2]

-

Facilitating Post-Polymerization Modification: The TBDMS group is robust enough to withstand various reaction conditions yet can be cleaved under specific, mild conditions to regenerate the reactive hydroxyl group on the polymer backbone. This allows the creation of functional polymeric architectures that would be otherwise inaccessible.

This guide provides a comprehensive overview of TBDMSS, from its fundamental properties and synthesis to its advanced polymerization methodologies and applications, with a particular focus on its utility for researchers in materials science and drug development.

Section 1: Core Properties and Specifications

TBDMSS is a siloxane-modified styrene that combines the polymerizable vinyl group of styrene with the chemical versatility of a silyl ether.[3] This structure imparts enhanced thermal stability and hydrophobicity compared to its unprotected counterpart.[3] It is typically a liquid at room temperature.[4]

| Property | Value | Source |

| CAS Number | 84494-81-5 | [1][3][5][6] |

| Molecular Formula | C₁₄H₂₂OSi | [1][3][6][7] |

| Molecular Weight | 234.41 g/mol | [1][5][7] |

| Boiling Point | 80 °C at 0.075 mmHg | [7] |

| Density | 0.922 g/mL | [7] |

| Refractive Index (@ 20°C) | 1.5091 | [7] |

| InChIKey | QVPBMCKCBQURHP-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(C)(C)(C)OC1=CC=C(C=C1)C=C | [1][5] |

| Solubility | Reacts slowly with water/moisture. | [4][7] |

Section 2: Synthesis of the TBDMSS Monomer

The most reliable and common method for synthesizing TBDMSS is the direct silylation of 4-vinylphenol (also known as 4-hydroxystyrene) using tert-butyldimethylsilyl chloride (TBDMS-Cl). The key to this reaction's success is the choice of base and solvent, which facilitates the nucleophilic attack of the phenoxide on the silicon center of TBDMS-Cl.

Underlying Chemistry: The Silylation Mechanism

The reaction is catalyzed by a nitrogenous base, typically imidazole. Imidazole is more than just a proton scavenger; it acts as a nucleophilic catalyst, reacting with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-vinylphenol. This catalytic cycle is significantly more efficient than attempting the reaction with a non-nucleophilic base like triethylamine.

Caption: Synthesis of TBDMSS from 4-vinylphenol.

Field-Proven Synthesis Protocol

This protocol is adapted from standard procedures for the silylation of phenols.[8][9][10]

Reagents & Equipment:

-

4-Vinylphenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator

Procedure:

-

Setup: Under a nitrogen atmosphere, dissolve 4-vinylphenol and imidazole in anhydrous DMF in a round-bottom flask. Stir the solution at room temperature until all solids have dissolved.

-

Silylation: Add TBDMS-Cl portion-wise to the solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. High purity is critical for polymerization. Purify the crude oil via vacuum distillation to obtain TBDMSS as a clear, colorless liquid. The purity should be verified by ¹H NMR spectroscopy before use in polymerization.

Section 3: Advanced Polymerization of TBDMSS

The primary utility of TBDMSS is its suitability for living anionic polymerization, a technique that offers unparalleled control over polymer architecture.[11][12] This method allows for the synthesis of polymers with predictable molecular weights and very low polydispersity (Mw/Mn < 1.1), which is crucial for applications in microelectronics and drug delivery.[13]

Living Anionic Polymerization Workflow

Living anionic polymerization of TBDMSS is typically initiated with an organolithium reagent, such as sec-butyllithium (sBuLi), in a nonpolar solvent like cyclohexane.[2] The reaction is extremely sensitive to protic impurities; therefore, rigorous anhydrous and anaerobic conditions are mandatory. A small amount of a polar modifier, such as tetrahydrofuran (THF), is often added to accelerate the slow initiation and propagation steps in the nonpolar solvent.[2]

Caption: Workflow for living anionic polymerization of TBDMSS.

Reference Protocol: Living Anionic Polymerization

This protocol is based on the work of Ito et al., who demonstrated the successful living anionic polymerization of TBDMSS at room temperature.[2]

Reagents & Equipment:

-

High-purity TBDMSS monomer (distilled)

-

Anhydrous cyclohexane (distilled from a drying agent)

-

sec-Butyllithium (sBuLi) in cyclohexane (titrated solution)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Solvent & Monomer Preparation: Under a high-vacuum line, distill cyclohexane into a flame-dried reactor. Add the purified TBDMSS monomer via cannula transfer.

-

Initiation: While stirring vigorously, inject the calculated amount of sBuLi initiator into the reactor. The amount of initiator determines the final molecular weight of the polymer.

-

Propagation: Inject a small amount of THF (e.g., a few equivalents relative to Li) into the reactor. A deep red color, characteristic of the styryl anion, should appear immediately, indicating the start of propagation. Allow the polymerization to proceed at room temperature for 1-2 hours.

-

Termination: Quench the reaction by adding a small amount of degassed methanol. The red color will disappear instantly.

-

Isolation: Pour the polymer solution into a large excess of methanol to precipitate the poly(TBDMSS) as a white powder. Filter the polymer, wash with fresh methanol, and dry under vacuum at 40-50 °C.

Section 4: Deprotection to Functional Poly(4-hydroxystyrene)

The final step to obtaining the functional polymer is the quantitative cleavage of the TBDMS ether groups to reveal the phenolic hydroxyls of PHS. The choice of deprotection agent is critical and can be tailored based on the presence of other functional groups in the polymer.

Deprotection Chemistry: Acidic vs. Fluoride-Mediated Cleavage

-

Tetrabutylammonium Fluoride (TBAF): This is the classic and highly efficient method for silyl ether cleavage. The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and liberating the phenoxide.[8] This method is extremely effective but can be less selective if other silicon-based or base-sensitive groups are present.

-

Acidic Cleavage (e.g., HCl): TBDMS ethers can also be cleaved under acidic conditions. This method offers an orthogonal deprotection strategy. For example, a TBDMS ether can be selectively cleaved with acid in the presence of a more robust silyl ether like a t-butyldiphenylsilyl (TBDPS) group, enabling the synthesis of complex, multifunctional polymers.[2]

Caption: Deprotection of Poly(TBDMSS) to yield PHS.

Section 5: Applications in Drug Development and Advanced Materials

The true potential of TBDMSS is realized in the applications of its deprotected product, PHS, and the block copolymers it can form.

Drug Delivery Systems

The hydroxyl groups of PHS serve as versatile handles for covalent drug conjugation, attachment of targeting ligands, or formulation into stimuli-responsive systems. Styrenic block copolymers, in general, are valued as biomaterials for their stability and processing characteristics.[14]

-

Drug-Eluting Stents: Poly(styrene-b-isobutylene-b-styrene) (SIBS) is a well-established polymer used in drug-eluting stents.[14][15] By replacing the styrene block with hydroxystyrene (derived from TBDMSS), one can create triblock copolymers like poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene). These materials exhibit altered polarity and hydrophilicity, which can be used to modulate the release kinetics of drugs like paclitaxel from stent coatings.[15] The hydroxyl groups provide sites for tuning drug-polymer interactions, offering a more sophisticated control mechanism than simple blending.

-

Nanoparticle-Based Therapeutics: Polystyrene and its derivatives are used to formulate nanoparticles for drug delivery.[16] PHS-containing block copolymers can self-assemble into micelles or nanoparticles where the hydrophilic PHS block forms a biocompatible corona. The core can be loaded with hydrophobic drugs, and the hydroxyl groups on the surface can be functionalized for targeted delivery.

-

pH-Responsive Systems: The phenolic hydroxyl group has a pKa of around 10. This property can be exploited to create polymers that change their solubility or conformation in response to pH changes, a strategy used for designing smart drug delivery systems that release their payload in specific biological environments (e.g., acidic tumor microenvironments).

Microelectronics and Photolithography

The primary industrial application of PHS is as a photoresist material for deep-UV photolithography. The polymer is partially protected with an acid-labile group, and upon exposure to UV light in the presence of a photoacid generator, the protecting groups are cleaved. This changes the polymer's solubility in an aqueous developer, allowing for the creation of intricate patterns on silicon wafers. The synthesis of well-defined PHS via TBDMSS is crucial for creating high-resolution, high-performance photoresists.[17]

Section 6: Safety and Handling

As an organosilane, TBDMSS requires careful handling.

-

Hazards: It is a combustible liquid and causes serious eye irritation.[4] Inhalation may cause respiratory tract irritation.[4]

-

Reactivity: The compound is sensitive to moisture and will slowly hydrolyze. It can undergo unintended polymerization if exposed to heat, sparks, or open flames.[4]

-

Storage: Store in a cool (0-5 °C), dark, dry environment in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.[4]

Conclusion

p-(t-BUTYLDIMETHYLSILOXY)STYRENE is far more than a simple styrene derivative; it is a strategic enabler for advanced polymer synthesis. Its TBDMS protecting group provides the necessary stability to allow for high-precision polymerization techniques like living anionic polymerization, resulting in well-defined homopolymers and block copolymers. The subsequent ease of deprotection to poly(4-hydroxystyrene) unlocks a world of functionality, making it an indispensable monomer for researchers developing next-generation materials for applications ranging from high-resolution microelectronics to sophisticated drug delivery platforms. A thorough understanding of its synthesis, polymerization, and deprotection chemistry is fundamental for any scientist aiming to harness the full potential of functional styrenic polymers.

References

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. Available from: [Link]

-

Gelest, Inc. Safety Data Sheet: p-(t-BUTYLDIMETHYLSILOXY)STYRENE. Available from: [Link]

-

PubChem. 4-(Tert-butyldimethylsiloxy)styrene. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. JP2746053B2 - Method for producing poly (p-tert-butoxystyrene).

-

ACS Publications. The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). Macromolecules. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns. RSC Publishing. Available from: [Link]

-

Greenchemicals. An Overview on Styrenic Polymers: Synthesis and Properties. Available from: [Link]

-

Sci-Hub. 4-[([tert]-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. Available from: [Link]

-

PubMed. Controlled Delivery of Paclitaxel From Stent Coatings Using Poly(hydroxystyrene-B-Isobutylene-B-Hydroxystyrene) and Its Acetylated Derivative. National Library of Medicine. Available from: [Link]

-

Wiley Online Library. Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

ACS Publications. The “Living” Free Radical Synthesis of Poly(4-hydroxystyrene): Physical Properties and Dissolution Behavior. Macromolecules. Available from: [Link]

-

ACS Publications. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. Available from: [Link]

-

PubMed. Styrenic block copolymers for biomaterial and drug delivery applications. National Library of Medicine. Available from: [Link]

-

Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl). Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. Macromolecules. Available from: [Link]

-

Wikipedia. Polystyrene (drug delivery). Available from: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]

- Google Patents. WO1996029354A1 - Process for preparing poly(4-hydroxystyrene).

-

ResearchGate. STIMULI-SENSITIVE PARTICLES FOR DRUG DELIVERY. Available from: [Link]

-

SPIE Digital Library. Dissolution dynamics of poly (4-hydroxystyrene) partially protected with t-butoxycarbonyl group in alkyl-trimethyl-ammonium hydroxide (A-TMAH) aqueous developers. Available from: [Link]

-

ACS Publications. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. Available from: [Link]

-

Gelest Technical Library. Silyl Groups. Available from: [Link]

-

Advanced Science News. Living Anionic Polymerization – A Powerful Method. Available from: [Link]

-

ResearchGate. Acid Catalyzed Deprotection of poly(t-BOC styrene). Available from: [Link]

-

ResearchGate. A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material. Available from: [Link]

-

Semantic Scholar. Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers). Available from: [Link]

-

MDPI. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Available from: [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. CAS 84494-81-5: p-(t-Butyldimethylsiloxy)styrene [cymitquimica.com]

- 4. gelest.com [gelest.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. p-(t-BUTYLDIMETHYLSILOXY)STYRENE - Gelest, Inc. [gelest.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 11. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Controlled delivery of paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Molecular weight of p-(t-BUTYLDIMETHYLSILOXY)STYRENE.

An In-depth Technical Guide to the Molecular Weight and Application of p-(tert-Butyldimethylsiloxy)styrene

Introduction: Beyond a Simple Monomer

For the modern researcher in materials science and drug development, p-(tert-butyldimethylsiloxy)styrene (TBS-Styrene) is far more than a specialty chemical; it is a versatile building block for advanced polymer synthesis and a key intermediate in complex organic transformations. The defining characteristic that governs its reactivity, purification, and application is its molecular weight. This guide provides a comprehensive analysis of TBS-Styrene, beginning with its fundamental molecular properties and extending to its practical implications in the laboratory. As a Senior Application Scientist, the aim here is not merely to present data, but to illuminate the causal relationships between the compound's structure, its molecular weight, and its utility in high-stakes research and development.

Section 1: Core Molecular Profile of TBS-Styrene

The foundational properties of any chemical compound begin with its identity and mass. For TBS-Styrene, these details are crucial for everything from reaction stoichiometry to analytical characterization.

Chemical Identity and Structure

The compound's structure features a styrene backbone, with the para-position's hydroxyl group protected by a bulky tert-butyldimethylsilyl (TBS) ether. This specific arrangement is pivotal, granting the molecule enhanced thermal stability, hydrophobicity, and compatibility with a range of organic solvents and polymer matrices.[1]

The IUPAC name for this compound is tert-butyl-(4-ethenylphenoxy)-dimethylsilane.[2][3] Its structure is visualized below, with a breakdown of the constituent atoms that contribute to its overall molecular weight.

Caption: Chemical structure of p-(t-Butyldimethylsiloxy)styrene.

Molecular Weight and Formula

The molecular weight is a critical parameter derived directly from the molecular formula. It is the sum of the atomic weights of all atoms in the molecule and is indispensable for accurate measurements and stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂OSi | [1][2][4][5] |

| Molecular Weight | 234.41 g/mol | [1][2][4][5][6] |

| Monoisotopic Mass | 234.143991855 Da | [4] |

| CAS Number | 84494-81-5 | [1][2][3][4] |

The distinction between molecular weight (average) and monoisotopic mass is crucial for high-resolution analytical techniques. While 234.41 g/mol is used for bulk chemical calculations, high-resolution mass spectrometry will resolve the specific isotopic composition, with the most abundant being 234.144 Da.

Section 2: The Role of Molecular Weight in Application and Synthesis

Understanding the molecular weight of TBS-Styrene is fundamental to leveraging its properties in research and drug development. The TBS protecting group adds significant mass compared to a simple hydroxyl group, which influences reactivity, solubility, and polymerization characteristics.

Stoichiometry in Synthesis and Derivatization

The primary use of molecular weight is in calculating molar equivalents for chemical reactions. TBS-Styrene is frequently employed in cross-coupling reactions, such as the Heck reaction, to create more complex molecular architectures.[1][6] Accurate weighing and conversion to moles based on its 234.41 g/mol molecular weight are essential for achieving high yields and minimizing side reactions.

Causality: An incorrect calculation of molar equivalents, stemming from an inaccurate molecular weight, would lead to an excess of one reactant. This could result in incomplete conversion of the limiting reagent or the formation of undesirable byproducts, complicating purification and reducing the overall efficiency of the synthesis.

Polymer Science Applications

TBS-Styrene serves as a functional monomer in both radical and anionic polymerization.[1][6] The resulting polymer, poly(p-(tert-butyldimethylsiloxy)styrene), can be deprotected under acidic conditions to yield poly(p-hydroxystyrene), a critical photoresist material in microelectronics. The molecular weight of the monomer is the starting point for predicting and controlling the degree of polymerization and the final molecular weight distribution (MWD) of the polymer, which in turn dictates its mechanical and thermal properties.

Section 3: Experimental Verification of Molecular Integrity

In a laboratory setting, it is not enough to trust the label on the bottle. Verification of the molecular weight and structure is a cornerstone of good scientific practice. Mass spectrometry is the definitive technique for this purpose.

Protocol: Molecular Weight Confirmation via Mass Spectrometry

This protocol outlines a standard procedure for verifying the molecular weight of a TBS-Styrene sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of TBS-Styrene is consistent with its theoretical value of 234.41 g/mol .

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TBS-Styrene at 1 mg/mL in methanol.

-

Perform a serial dilution to create a final sample concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, facilitating ionization.

-

-

Instrumentation (ESI-MS):

-

Set the mass spectrometer to positive ion mode.

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 100-500.

-

-

Data Analysis:

-

The primary ion expected is the protonated molecule [M+H]⁺.

-

Expected m/z: 234.41 (average mass of M) + 1.008 (mass of H⁺) = 235.42 .

-

For high-resolution instruments, the expected exact mass would be 234.1440 + 1.0078 = 235.1518 .

-

Observe the isotopic pattern of silicon, which has characteristic isotopes (²⁸Si, ²⁹Si, ³⁰Si), to further confirm the presence of the silyl group.

-

Workflow for Molecular Weight Verification

The following diagram illustrates the logical flow from sample receipt to data validation.

Caption: Workflow for MS-based molecular weight verification.

Section 4: Broader Context and Safety Considerations

While molecular weight is a core chemical property, practical application demands awareness of the compound's physical state and handling requirements.

-

Physical Properties: TBS-Styrene is typically supplied as a straw-colored liquid.[1][6]

-

Storage and Stability: The compound is sensitive to moisture and can polymerize at elevated temperatures.[7] For long-term integrity, it must be stored in a tightly sealed container in the dark at 0-5°C.[7] This precaution is critical because polymerization alters the molecular weight, rendering the material unsuitable for its intended use.

-

Safety: The material is classified as causing serious eye irritation and being harmful to aquatic life.[8] Standard personal protective equipment, including gloves and safety goggles, should be worn during handling.[8]

Conclusion

The molecular weight of p-(tert-butyldimethylsiloxy)styrene, 234.41 g/mol , is more than a mere data point; it is the central parameter that governs its quantitative use in advanced synthesis and polymer science. For researchers and drug development professionals, a thorough understanding of this property, coupled with rigorous experimental verification, is essential for achieving reliable and reproducible results. The bulky silyl group not only contributes significantly to the molecular weight but also imparts unique chemical properties that make TBS-Styrene a valuable tool in creating novel materials and complex molecules. This guide has aimed to provide the necessary technical depth and practical context to empower scientists in their application of this versatile compound.

References

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

PubChem. 4-(Tert-butyldimethylsiloxy)styrene. [Link]

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE Safety Data Sheet. [Link]

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE Product Information. [Link]

Sources

- 1. CAS 84494-81-5: p-(t-Butyldimethylsiloxy)styrene [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(Tert-butyldimethylsiloxy)styrene | C14H22OSi | CID 10998951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. p-(t-BUTYLDIMETHYLSILOXY)STYRENE - Gelest, Inc. [gelest.com]

- 6. p-(t-BUTYLDIMETHYLSILOXY)STYRENE | CymitQuimica [cymitquimica.com]

- 7. gelest.com [gelest.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and materials science, p-(t-BUTYLDIMETHYLSILOXY)STYRENE serves as a pivotal monomer and intermediate. Its utility stems from the presence of a polymerizable styrene moiety and a robust silyl ether protecting group. This dual functionality allows for its incorporation into various polymeric architectures, with the potential for subsequent deprotection to reveal a reactive hydroxyl group. Accurate structural elucidation and purity assessment are paramount for its effective application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of p-(t-BUTYLDIMETHYLSILOXY)STYRENE. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's spectral features for quality control, reaction monitoring, and structural verification. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons. The structure of p-(t-BUTYLDIMETHYLSILOXY)STYRENE can be divided into three key regions: the bulky tert-butyldimethylsilyl (TBDMS) protecting group, the para-substituted aromatic ring, and the vinylic group.

Figure 1: Molecular structure of p-(t-BUTYLDIMETHYLSILOXY)STYRENE with proton environments labeled.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of p-(t-BUTYLDIMETHYLSILOXY)STYRENE, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to each proton environment. The following analysis is a predictive interpretation based on established chemical shift theory and data from analogous structures.

The Silyl Protecting Group Protons (H_F and H_G)

-

t-Butyl Protons (H_G):

-

Chemical Shift (δ): Approximately 0.98 ppm. The nine protons of the tert-butyl group are in a shielded, aliphatic environment, resulting in a signal far upfield.

-

Multiplicity: Singlet (s). These nine protons are equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

-

Integration: 9H. The integral of this signal corresponds to the nine equivalent protons.

-

-

Dimethylsilyl Protons (H_F):

-

Chemical Shift (δ): Approximately 0.20 ppm. The six protons of the two methyl groups attached to the silicon atom are even more shielded than the t-butyl protons, appearing very far upfield.

-

Multiplicity: Singlet (s). Similar to the t-butyl protons, these six protons are equivalent and do not couple with any neighboring protons.

-

Integration: 6H. The integral value represents the six equivalent protons.

-

The presence of these two sharp singlets in the upfield region (0-1 ppm) with an integration ratio of 3:2 (or 9:6) is a hallmark of the tert-butyldimethylsilyl group.[1]

The Vinylic Protons (H_C, H_D, and H_E)

The three vinylic protons form a complex splitting pattern known as an AMX system, where each proton is coupled to the other two with different coupling constants.

-

Proton H_C (α-proton):

-

Chemical Shift (δ): Approximately 6.68 ppm. This proton is coupled to the two terminal vinyl protons (H_D and H_E) and is deshielded by the aromatic ring.

-

Multiplicity: Doublet of doublets (dd). It exhibits a large trans-coupling constant (J_trans) with H_E and a smaller cis-coupling constant (J_cis) with H_D.

-

Integration: 1H.

-

-

Proton H_E (β-proton, trans to aryl):

-

Chemical Shift (δ): Approximately 5.65 ppm. This proton is trans to the α-proton (H_C) and geminal to H_D.

-

Multiplicity: Doublet of doublets (dd). It shows a large trans-coupling (J_trans) with H_C and a small geminal coupling (J_gem) with H_D.[2]

-

Integration: 1H.

-

-

Proton H_D (β-proton, cis to aryl):

-

Chemical Shift (δ): Approximately 5.15 ppm. This proton is cis to the α-proton (H_C) and geminal to H_E.

-

Multiplicity: Doublet of doublets (dd). It displays a cis-coupling (J_cis) with H_C and a small geminal coupling (J_gem) with H_E.[2]

-

Integration: 1H.

-

The characteristic coupling constants for styrene systems are approximately: J_trans ≈ 17.6 Hz, J_cis ≈ 10.9 Hz, and J_gem ≈ 1.0 Hz.[3]

The Aromatic Protons (H_A and H_B)

The para-substitution pattern of the benzene ring results in a symmetrical spectrum, often appearing as an AA'BB' system.

-

Protons H_A (ortho to vinyl group):

-

Chemical Shift (δ): Approximately 7.35 ppm. These protons are deshielded by the electron-withdrawing nature of the vinyl group.

-

Multiplicity: Doublet (d). They are coupled to the adjacent H_B protons with a typical ortho-coupling constant (J_ortho) of about 8.5 Hz.[4]

-

Integration: 2H.

-

-

Protons H_B (ortho to silyloxy group):

-

Chemical Shift (δ): Approximately 6.85 ppm. These protons are shielded by the electron-donating silyloxy group.

-

Multiplicity: Doublet (d). They are coupled to the adjacent H_A protons with the same ortho-coupling constant (J_ortho).

-

Integration: 2H.

-

The presence of two doublets in the aromatic region, each integrating to 2H, is a clear indication of a 1,4-disubstituted benzene ring.[5]

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for p-(t-BUTYLDIMETHYLSILOXY)STYRENE in CDCl₃.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H_G | ~ 0.98 | s | - | 9H |

| H_F | ~ 0.20 | s | - | 6H |

| H_D | ~ 5.15 | dd | J_cis ≈ 10.9, J_gem ≈ 1.0 | 1H |

| H_E | ~ 5.65 | dd | J_trans ≈ 17.6, J_gem ≈ 1.0 | 1H |

| H_C | ~ 6.68 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 | 1H |

| H_B | ~ 6.85 | d | J_ortho ≈ 8.5 | 2H |

| H_A | ~ 7.35 | d | J_ortho ≈ 8.5 | 2H |

Experimental Protocol for ¹H NMR Analysis

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of p-(t-BUTYLDIMETHYLSILOXY)STYRENE into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (typically 2-4 seconds).

-

Acquire the ¹H NMR spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all the peaks in the spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the purity of the sample.

-

Figure 2: Workflow for ¹H NMR analysis of p-(t-BUTYLDIMETHYLSILOXY)STYRENE.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The use of a deuterated solvent is crucial for the spectrometer's lock system, ensuring field stability during acquisition. The internal standard (TMS) provides a reliable reference point for chemical shifts, making the data comparable across different experiments and instruments. The analysis of coupling constants offers an internal check on the assignments; for instance, the J_ortho value observed in the doublet for H_A must match the J_ortho value in the doublet for H_B. Similarly, the coupling constants for the vinylic protons must be consistent across the three coupled signals.

Conclusion

The ¹H NMR spectrum of p-(t-BUTYLDIMETHYLSILOXY)STYRENE provides a wealth of structural information that is readily interpretable. The distinct signals for the silyl protecting group, the vinylic protons, and the aromatic protons allow for unambiguous identification and purity assessment. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy to characterize this important chemical intermediate. This guide serves as a comprehensive resource for achieving accurate and reliable spectral analysis, thereby ensuring the quality and integrity of materials used in research and development.

References

-

Western University. NMR Sample Preparation. [Link]

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of California, Los Angeles. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Nanalysis. NMR blog - Spin-Spin Coupling – Beyond Multiplicity. [Link]

-

University of Regensburg. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

PubChem. 4-(Tert-butyldimethylsiloxy)styrene. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

Sources

A Comprehensive Technical Guide to 4-(tert-butyldimethylsilyloxy)styrene: Synthesis, Properties, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of 4-(tert-butyldimethylsilyloxy)styrene (TBDMS-styrene), a pivotal monomer in advanced polymer synthesis. We will delve into its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant applications in the development of functional polymers for the electronics and materials science industries. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek a comprehensive understanding of this versatile compound.

Introduction: The Strategic Importance of 4-(tert-butyldimethylsilyloxy)styrene

4-(tert-butyldimethylsilyloxy)styrene, a derivative of 4-hydroxystyrene, has emerged as a critical building block in the synthesis of well-defined polymers. The tert-butyldimethylsilyl (TBDMS) protecting group offers a strategic advantage by enabling controlled polymerization of the styrenic monomer while masking the reactive hydroxyl functionality. This protecting group can be readily removed under mild conditions post-polymerization, yielding poly(4-hydroxystyrene), a polymer with broad applications in photoresists, electronics, and as a precursor for further functionalization. The ability to undergo living and controlled polymerizations, such as anionic, cationic, and radical polymerizations, allows for the precise design of polymer architectures, including block copolymers with tailored properties.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity of 4-(tert-butyldimethylsilyloxy)styrene is defined by its unique molecular architecture, which combines a polymerizable styrene unit with a bulky silyl ether protecting group.

Chemical Structure:

Caption: Workflow for the synthesis of 4-(tert-butyldimethylsilyloxy)styrene.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-(tert-butyldimethylsilyloxy)benzaldehyde

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(tert-butyldimethylsilyloxy)benzaldehyde as a colorless oil.

Step 2: Synthesis of 4-(tert-butyldimethylsilyloxy)styrene (Wittig Reaction)

-

Ylide Preparation: In a separate flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour to form the Wittig reagent.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-(tert-butyldimethylsilyloxy)styrene as a colorless liquid.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Applications in Polymer Synthesis

The primary application of 4-(tert-butyldimethylsilyloxy)styrene lies in its role as a monomer for the synthesis of advanced polymeric materials.

4.1. Precursor to Poly(4-hydroxystyrene):

The most significant application of TBDMS-styrene is as a protected monomer for the synthesis of poly(4-hydroxystyrene) (PHS). PHS is a key component in photoresist formulations for microlithography due to its transparency to deep ultraviolet (DUV) radiation, good etching resistance, and the ability of its phenolic hydroxyl groups to impart aqueous base solubility. The use of TBDMS-styrene allows for the synthesis of PHS with controlled molecular weights and low polydispersity via living polymerization techniques. The TBDMS protecting groups are subsequently removed to unmask the hydroxyl groups.

4.2. Block Copolymer Synthesis:

4-(tert-butyldimethylsilyloxy)styrene is an excellent monomer for the synthesis of well-defined block copolymers. [3]For example, it can be copolymerized with other monomers like styrene to create poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) (PS-b-PTBDMSS). [3]After deprotection of the PTBDMSS block to poly(4-hydroxystyrene), the resulting amphiphilic block copolymer, poly(styrene-b-4-hydroxystyrene), can self-assemble into various nanostructures, which have applications in nanotechnology and materials science.

4.3. Functional Polymer Architectures:

The ability to control the polymerization of TBDMS-styrene opens up possibilities for creating complex polymer architectures. For instance, it has been used in the synthesis of triblock copolymers, such as poly(4-hydroxystyrene)-b-isobutylene-b-(4-hydroxystyrene). [2]These thermoplastic elastomers combine the properties of a hard, glassy material (the PHS blocks) with a soft, rubbery material (the polyisobutylene block).

Conclusion

4-(tert-butyldimethylsilyloxy)styrene is a highly valuable and versatile monomer in the field of polymer chemistry. Its key attribute is the presence of a readily cleavable silyl ether protecting group, which enables the controlled synthesis of poly(4-hydroxystyrene) and its copolymers with precise control over molecular weight and architecture. The applications of these polymers are extensive, particularly in the microelectronics industry. The synthetic protocols outlined in this guide provide a robust foundation for the preparation and utilization of this important compound in advanced materials research and development.

References

-

PubChem. 4-(Tert-butyldimethylsiloxy)styrene | C14H22OSi | CID 10998951. Available from: [Link]

-

ACS Publications. The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene) | Macromolecules. Available from: [Link]

-

Chemsrc. 4-TERT-BUTYLSTYRENE | CAS#:1746-23-2. Available from: [Link]

-

ResearchGate. Preparation of syndiotactic poly(4-tert-butyldimethylsilyloxystyrene). Available from: [Link]

-

TRACE: Tennessee Research and Creative Exchange. Synthesis and Characterization of New Multifunctional Initiators for Anionic Polymerization and the Use of Poly(4-hydroxystyrene). Available from: [Link]

-

IUCrData. data reports 6-[(tert-Butyldimethylsilyl)oxy]-3-ethenyl-7-meth. Available from: [Link]

-

RSC Publishing. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene | Macromolecules. Available from: [Link]

-

UniVOOK. Why 4-Tert-Butoxystyrene is Gaining Popularity in Chemical Synthesis. Available from: [Link]

-

ACS Publications. Direct Living Cationic Polymerization of p-Hydroxystyrene with Boron Trifluoride Etherate in the Presence of Water1. Available from: [Link]

-

Supporting information - YD-0705 - revised. Available from: [Link]

-

Wiley-VCH. Creation and Development of Thermoplastic Elastomers, and Their Position Among Organic Materials. Available from: [Link]

-

Gelest, Inc. p-(t-BUTYLDIMETHYLSILOXY)STYRENE. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. Available from: [Link]

-

ResearchGate. Recent progress in the chemical modification of syndiotactic polystyrene. Available from: [Link]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers and characterization of their self-assembled patterns - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of a Protected Monomer

An In-depth Technical Guide to the Stability and Reactivity of p-(t-BUTYLDIMETHYLSILOXY)STYRENE

p-(t-Butyldimethylsiloxy)styrene (TBDMS-Styrene) is a pivotal monomer in advanced polymer synthesis, primarily serving as a protected precursor to poly(4-hydroxystyrene) (PHS). The strategic incorporation of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen imparts several key advantages. It enhances the monomer's thermal stability and hydrophobicity, making it compatible with a wide range of organic solvents and polymerization techniques that would be incompatible with the acidic proton of an unprotected hydroxyl group[1].

The true value of TBDMS-Styrene lies in its dual reactivity: the vinyl group allows for predictable polymerization, while the silyl ether linkage provides a chemically labile point for subsequent deprotection. This two-stage approach enables the synthesis of well-defined PHS, a foundational polymer in the microelectronics industry for the formulation of photoresists, particularly for Deep-UV (DUV) lithography[2][3]. This guide provides a comprehensive overview of the stability and reactivity of TBDMS-Styrene, offering field-proven insights and detailed protocols for its application.

Physicochemical and Safety Profile

A clear understanding of the monomer's fundamental properties is paramount for its safe and effective use. TBDMS-Styrene is a combustible liquid that requires careful handling to prevent accidental ignition and exposure[4].

| Property | Value | Source |

| CAS Number | 84494-81-5 | |

| Molecular Formula | C₁₄H₂₂OSi | [4][5] |

| Molecular Weight | 234.41 g/mol | [5] |

| Physical State | Liquid | [4] |

| Boiling Point | 80 °C @ 0.075 mmHg | [5] |

| Density | 0.922 g/mL | [5] |

| Refractive Index | 1.5091 @ 20°C | [5] |

| Flash Point | 31 °C (Flammable) | [6] |

| Key Hazards | Combustible liquid, Causes serious eye irritation | [4] |

Stability, Storage, and Handling: A Self-Validating System

The stability of TBDMS-Styrene is finite and dictated by its inherent reactivity. Proper storage and handling are not merely recommendations but a self-validating system to ensure monomer purity and prevent hazardous uncontrolled reactions.

Core Principle: The primary stability concerns are premature polymerization of the vinyl group and hydrolysis of the silyl ether.

| Condition | Risk | Mitigation Protocol & Rationale |

| Elevated Temperature | Thermal Polymerization: The styrene moiety can undergo spontaneous free-radical polymerization upon heating[4]. | Store at 0-5°C. [4] Refrigeration drastically reduces the kinetic energy of the system, minimizing the rate of thermal initiation. |

| Light Exposure | Photochemical Initiation: UV light can generate radicals, initiating polymerization. | Store in dark, sealed containers. [4] Opaque containers prevent light from reaching the monomer. |

| Oxygen Presence | Inhibitor Consumption/Peroxide Formation: Oxygen is necessary for phenolic inhibitors (like TBC, often present in styrenics) to function. However, prolonged exposure can also lead to peroxide formation, which can act as a polymerization initiator upon heating. | Store under an inert atmosphere (N₂ or Ar). While commercial products contain inhibitors, for long-term storage or high-purity applications, displacing oxygen prevents inhibitor depletion and peroxide formation. |

| Moisture/Water | Hydrolysis: The TBDMS ether is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, regenerating 4-vinylphenol[4]. | Keep containers tightly sealed. [4] This prevents atmospheric moisture ingress. Use anhydrous solvents and techniques during reactions. 4-vinylphenol is notoriously unstable and polymerizes readily[2]. |

| Acids/Bases | Catalyzed Hydrolysis & Polymerization: Strong acids can catalyze both silyl ether cleavage and cationic polymerization. Strong bases can initiate anionic polymerization. | Avoid contact with incompatible materials. Ensure all glassware is clean and neutral. Quench reactions appropriately to neutralize any acidic or basic catalysts. |

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of TBDMS-Styrene stems from the orthogonal reactivity of its two key functional groups: the polymerizable vinyl group and the deprotectable silyl ether.

The Vinyl Group: Building the Polymer Backbone

The electronic character of the TBDMS-oxy substituent—an electron-donating group—influences the reactivity of the vinyl moiety. It activates the aromatic ring and can affect the stereochemistry and kinetics of polymerization compared to unsubstituted styrene. Polymerization can be achieved through several mechanisms, with the choice dictating the final polymer architecture.

-

Free-Radical Polymerization: This is the most straightforward method, typically employing thermal initiators like AIBN or benzoyl peroxide[7][8]. It is robust and tolerant of trace impurities but offers limited control over molecular weight and dispersity, typically yielding polymers with a broad molecular weight distribution (Đ > 1.5).

-

Anionic Polymerization: This "living" polymerization technique, often initiated by organolithium compounds like sec-butyllithium, provides excellent control over molecular weight, dispersity (Đ ≈ 1.1), and architecture (e.g., block copolymers)[9][10][11]. The absence of an acidic proton is what makes TBDMS-Styrene an ideal monomer for this method. The reaction is, however, extremely sensitive to moisture and protic impurities.

-

Controlled Radical Polymerization (e.g., RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization combines the robustness of radical chemistry with the "living" characteristics of anionic methods[12][13]. By incorporating a RAFT agent, polymers with predetermined molecular weights and very low dispersity can be synthesized under less stringent conditions than anionic polymerization[6].

Caption: Polymerization options for TBDMS-Styrene.

The Silyl Ether Group: The Gateway to Functionality

The Si-O bond of the TBDMS group is stable under neutral and basic conditions but is readily cleaved by acids or fluoride ion sources. This deprotection step is the crucial final transformation to yield the functional poly(4-hydroxystyrene).

The mechanism of acid-catalyzed cleavage involves the initial protonation of the ether oxygen, making it a better leaving group[14][15][16]. The protonated intermediate can then undergo nucleophilic attack by a counter-ion or solvent. The bulky tert-butyl group promotes cleavage via a pathway that stabilizes the resulting tert-butyl carbocation, which is then quenched to form isobutylene gas. This irreversible gas formation drives the reaction to completion.

Sources

- 1. Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US5493062A - Process for preparing 4-hydroxystyrene - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. gelest.com [gelest.com]

- 5. p-(t-BUTYLDIMETHYLSILOXY)STYRENE - Gelest, Inc. [gelest.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. ijcrt.org [ijcrt.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pslc.ws [pslc.ws]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Key literature review for p-(t-BUTYLDIMETHYLSILOXY)STYRENE research.

An In-Depth Technical Guide to p-(t-BUTYLDIMETHYLSILOXY)STYRENE: Synthesis, Controlled Polymerization, and Application in Advanced Materials